N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide is an organic compound with the molecular formula C17H18ClNO. It is a member of the benzamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(butan-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(butan-2-yl)phenyl]-2-methylbenzamide
- N-[4-(butan-2-yl)phenyl]-2-fluorobenzamide
- N-[4-(butan-2-yl)phenyl]-2-bromobenzamide
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom in the benzamide moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
331845-97-7 |
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Molecular Formula |
C17H18ClNO |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-chlorobenzamide |
InChI |
InChI=1S/C17H18ClNO/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20) |
InChI Key |
VEBTYOILZJBGME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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